8-(4-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
8-(4-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a purine core with various functional groups
Preparation Methods
The synthesis of 8-(4-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the purine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.
Functionalization of the purine core: Introduction of the cyclohexylphenoxy, dimethyl, and methylphenyl groups through various organic reactions such as alkylation, acylation, and etherification.
Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain the desired purity.
Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs, including the use of catalysts and continuous flow reactors.
Chemical Reactions Analysis
8-(4-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
8-(4-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(4-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
8-(4-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with similar compounds such as:
5-((4-Cyclohexylphenoxy)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Shares the cyclohexylphenoxy group but has a different core structure.
4- (2,3-DIMETHYLPHENYL)-5-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL: Another compound with a similar functional group but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and the purine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-(4-cyclohexylphenoxy)-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3/c1-18-9-7-8-12-21(18)17-31-23-24(29(2)27(33)30(3)25(23)32)28-26(31)34-22-15-13-20(14-16-22)19-10-5-4-6-11-19/h7-9,12-16,19H,4-6,10-11,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWKSARGMQNKKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2OC4=CC=C(C=C4)C5CCCCC5)N(C(=O)N(C3=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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